molecular formula C10H7BrFN B1526063 3-Bromo-8-fluoro-2-methylquinoline CAS No. 1259519-95-3

3-Bromo-8-fluoro-2-methylquinoline

Cat. No. B1526063
CAS RN: 1259519-95-3
M. Wt: 240.07 g/mol
InChI Key: PLCASVWWDPAOKY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Bromo-8-fluoro-2-methylquinoline is C10H7BrFN, and its molecular weight is 240.07 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-8-fluoro-2-methylquinoline are not fully detailed in the search results. It is known to be a solid .

Scientific Research Applications

Pharmaceutical Research: Anticancer Properties

3-Bromo-8-fluoro-2-methylquinoline has shown promise in pharmaceutical research, particularly in the development of anticancer drugs. The quinoline nucleus is a common structure found in many therapeutic agents due to its bioactive properties . The presence of bromo and fluoro substituents can enhance the compound’s ability to interact with biological targets, potentially leading to the development of novel anticancer agents.

Material Science: Liquid Crystal Components

In material science, this compound could be used in the synthesis of liquid crystals. Fluorinated quinolines have applications in creating components for liquid crystal displays due to their unique structural and electronic properties . The specific substituents on the quinoline ring can influence the mesomorphic behavior of the resulting materials.

Chemical Synthesis: Building Blocks

The compound serves as a versatile building block in chemical synthesis. Its reactive sites allow for various substitutions and transformations, enabling the creation of a wide array of derivatives with potential applications in different chemical industries .

Agriculture: Pesticide Development

Fluorinated quinolines, including derivatives like 3-Bromo-8-fluoro-2-methylquinoline, are explored for their use in agriculture as pesticides. The introduction of halogen atoms can lead to compounds with enhanced pesticidal activity .

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, this compound can be used as a standard or reagent in chromatographic studies to help identify or quantify similar organic compounds. Its distinct spectral properties make it suitable for such applications .

Life Sciences: Enzyme Inhibition

Research in life sciences has investigated the use of fluorinated quinolines as enzyme inhibitors. These compounds can bind to active sites of enzymes, modulating their activity, which is crucial in the study of disease mechanisms and drug development .

Antimicrobial Research: Antibacterial Agents

The structural framework of 3-Bromo-8-fluoro-2-methylquinoline is conducive to antibacterial activity. Modifications to the quinoline ring can lead to the development of new antibacterial agents, addressing the growing concern of antibiotic resistance .

Organic Electronics: Semiconductors

Lastly, in the field of organic electronics, such fluorinated quinolines can be used to synthesize semiconducting materials for organic light-emitting diodes (OLEDs) and other electronic devices. The electron-withdrawing nature of the fluoro and bromo groups can improve the electronic properties of the resulting materials .

Safety and Hazards

The safety information for 3-Bromo-8-fluoro-2-methylquinoline includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Quinoline derivatives, including 3-Bromo-8-fluoro-2-methylquinoline, have potential applications in various fields, particularly in medicinal chemistry. There is ongoing research to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time .

properties

IUPAC Name

3-bromo-8-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-8(11)5-7-3-2-4-9(12)10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCASVWWDPAOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC=C(C2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-8-fluoro-2-methylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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